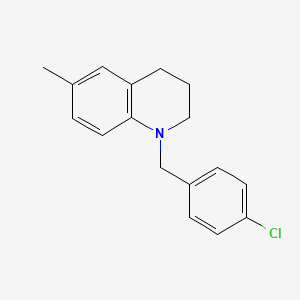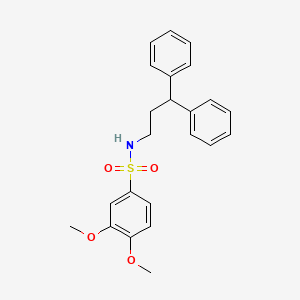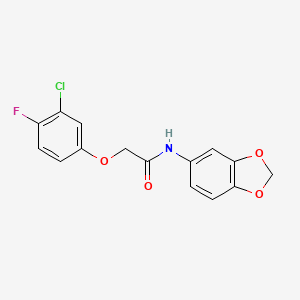
1-(2-Bromo-4,6-difluorophenyl)-3-(5-chloro-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4,6-difluorophenyl)-3-(5-chloro-2-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique combination of halogenated phenyl groups in this compound may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4,6-difluorophenyl)-3-(5-chloro-2-methylphenyl)urea typically involves the reaction of 2-bromo-4,6-difluoroaniline with 5-chloro-2-methylisocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4,6-difluorophenyl)-3-(5-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo, fluoro, and chloro) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted urea derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for developing new drugs targeting specific enzymes or receptors.
Agriculture: As a pesticide or herbicide due to its potential biological activity.
Materials Science: As a building block for designing new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4,6-difluorophenyl)-3-(5-chloro-2-methylphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogenated phenyl groups may enhance binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4,6-difluorophenyl)-3-(5-chlorophenyl)urea
- 1-(2-Bromo-4,6-difluorophenyl)-3-(2-methylphenyl)urea
- 1-(2-Bromo-4,6-difluorophenyl)-3-(5-chloro-2-ethylphenyl)urea
Uniqueness
1-(2-Bromo-4,6-difluorophenyl)-3-(5-chloro-2-methylphenyl)urea is unique due to the specific combination of halogenated phenyl groups, which may impart distinct chemical and biological properties. The presence of multiple halogens can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H10BrClF2N2O |
|---|---|
Molecular Weight |
375.59 g/mol |
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)-3-(5-chloro-2-methylphenyl)urea |
InChI |
InChI=1S/C14H10BrClF2N2O/c1-7-2-3-8(16)4-12(7)19-14(21)20-13-10(15)5-9(17)6-11(13)18/h2-6H,1H3,(H2,19,20,21) |
InChI Key |
XYQHORNUMVLTJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(5-ethylthiophen-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B10970891.png)
![3-[(3-chlorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10970899.png)

![3-({3-Cyano-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10970913.png)


![4-[(4-ethylphenyl)sulfonyl]-N-propylpiperazine-1-carboxamide](/img/structure/B10970937.png)

![3-ethyl-5-[(4-methylbenzyl)sulfanyl]-4-propyl-4H-1,2,4-triazole](/img/structure/B10970943.png)
![1-Azepanyl[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10970960.png)
![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10970963.png)
![(2E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10970967.png)

